

# An In-depth Technical Guide to 4-Amino-2-bromopyrimidine-5-carbonitrile

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## Compound of Interest

Compound Name: 4-Amino-2-bromopyrimidine-5-carbonitrile

Cat. No.: B1270783

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-Amino-2-bromopyrimidine-5-carbonitrile**. This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, offering multiple reactive sites for the synthesis of complex, biologically active molecules.

## Chemical and Physical Properties

**4-Amino-2-bromopyrimidine-5-carbonitrile** is a solid compound with the empirical formula  $C_5H_3BrN_4$ .<sup>[1]</sup> Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Weight	199.01 g/mol	[1][2]
CAS Number	94741-70-5	[2][3]
Appearance	Solid	[4][5]
Melting Point	254 °C (decomposes)	[4][5]
Density	1.944 g/cm <sup>3</sup>	[4][5]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrN <sub>4</sub>	[1][2]
InChI Key	CXYLLFGNJJCGHM-UHFFFAOYSA-N	[4]
SMILES	<chem>Nc1nc(Br)ncc1C#N</chem>	
Purity	Typically available at 95-97%	[6][7]

## Synthesis and Experimental Protocols

The synthesis of substituted pyrimidines often involves multi-component reactions or the functionalization of a pre-existing pyrimidine core. While specific, detailed protocols for the direct synthesis of **4-Amino-2-bromopyrimidine-5-carbonitrile** are not extensively documented in the provided results, a general understanding can be derived from methods used for analogous structures.

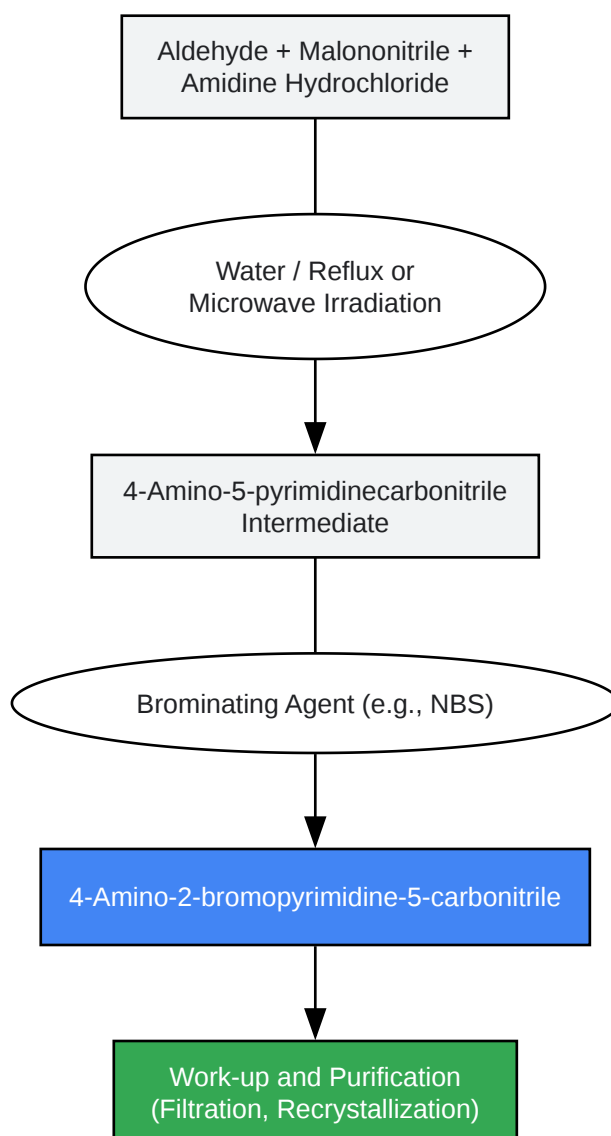
A plausible synthetic approach involves the cyclocondensation of a suitable three-carbon precursor with an amidine, followed by bromination, or a one-pot reaction using a brominating agent. For instance, the synthesis of 4-bromopyrimidines has been achieved by reacting N-(cyanovinyl)amidines with dry hydrogen bromide in dioxane.[8] Another general method for producing 4-amino-5-pyrimidinecarbonitriles involves a three-component reaction of an aldehyde, malononitrile, and an amidine hydrochloride in an aqueous medium or under microwave irradiation.[9]

General Experimental Protocol (Hypothetical, based on related syntheses):

A one-pot synthesis could involve the reaction of 2-aminomalononitrile with a suitable reagent to form the pyrimidine ring, followed by bromination.

- **Step 1: Cyclization:** A mixture of an appropriate aldehyde (2 mmol), malononitrile (2 mmol), and guanidine hydrochloride (2 mmol) is refluxed in water with a mild base like sodium acetate.<sup>[9]</sup> This would form an aminopyrimidine intermediate.
- **Step 2: Bromination:** The resulting aminopyrimidine intermediate is then subjected to bromination. A common brominating agent for such heterocyclic systems is N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or chloroform. The reaction mixture is typically stirred at room temperature or gently heated to achieve the desired bromination at the 2-position.
- **Step 3: Work-up and Purification:** After the reaction is complete (monitored by TLC), the mixture is poured into ice water.<sup>[8]</sup> The resulting solid precipitate is filtered, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or n-hexane) to yield the final product.<sup>[8]</sup>

Below is a workflow diagram illustrating a generalized synthetic pathway for substituted aminopyrimidines.



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Generalized Synthetic Workflow for Aminopyrimidines.

## Reactivity and Applications in Drug Development

The chemical structure of **4-Amino-2-bromopyrimidine-5-carbonitrile** features several reactive sites, making it a versatile intermediate in organic synthesis. The pyrimidine ring is a common scaffold in many biologically active compounds and approved drugs.[10]

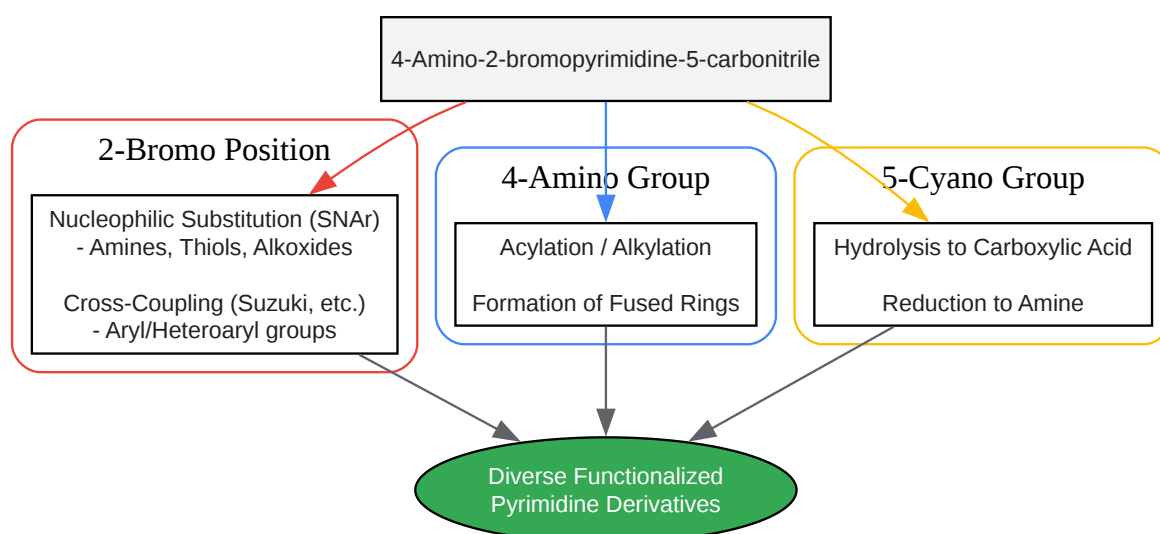
- **Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** The bromine atom at the 2-position is activated by the electron-withdrawing pyrimidine ring and the cyano group, making it susceptible to displacement by various nucleophiles.[11] This allows for the introduction of different

functional groups, such as amines, thiols, or alkoxides, which is a key strategy in modifying the structure-activity relationship (SAR) of a lead compound.[10]

- **Cross-Coupling Reactions:** The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[12] These reactions enable the formation of carbon-carbon or carbon-nitrogen bonds, allowing for the attachment of various aryl, heteroaryl, or amino moieties.
- **Functional Group Manipulation:** The amino and cyano groups can also be chemically modified. The amino group can be acylated, alkylated, or used to construct fused heterocyclic systems.[13] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Due to this versatility, pyrimidine derivatives are integral to the development of drugs for various therapeutic areas, including oncology (as kinase inhibitors), and as antiviral, antimicrobial, and anti-inflammatory agents.[10][12][14] The core structure of this compound is found in molecules designed to inhibit key enzymes like VEGFR-2.[14]

The diagram below illustrates the key reactive sites and potential transformations of the molecule.



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Reactivity Map of the Core Compound.

## Spectral Data

Detailed spectral analyses are crucial for the structural confirmation of synthesized compounds. While a complete set of spectra for **4-Amino-2-bromopyrimidine-5-carbonitrile** is not available in the search results, typical spectral characteristics can be inferred from related structures.

- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500  $\text{cm}^{-1}$ ), the  $\text{C}\equiv\text{N}$  stretching of the nitrile group (around 2210-2240  $\text{cm}^{-1}$ ), and  $\text{C}=\text{N}/\text{C}=\text{C}$  stretching vibrations of the pyrimidine ring (in the 1500-1650  $\text{cm}^{-1}$  region).[\[9\]](#)[\[15\]](#)
- **Mass Spectrometry (MS):** The mass spectrum would show a molecular ion peak  $[\text{M}]^+$  corresponding to its molecular weight. For 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile, a related compound, the molecular ion peak is observed at  $m/z$  191.23, with fragmentation patterns indicating the loss of HCN and  $\text{C}_2\text{H}_5\text{N}$ .[\[16\]](#) For the title compound, one would expect to see a characteristic isotopic pattern for bromine ( $^{198}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - $^1\text{H}$  NMR: The spectrum would likely show a singlet for the proton on the pyrimidine ring and a broad singlet for the  $-\text{NH}_2$  protons. The exact chemical shifts would depend on the solvent used. For a related compound, 5-Bromopyrimidine-2-carbonitrile, proton signals appear in the aromatic region.[\[17\]](#)
  - $^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR would show five distinct signals corresponding to the five carbon atoms in the molecule, including a signal for the nitrile carbon (typically around 115-120 ppm) and signals for the pyrimidine ring carbons.

## Safety and Handling

**4-Amino-2-bromopyrimidine-5-carbonitrile** is classified as a hazardous substance. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[\[6\]](#)

- Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long-lasting effects).[4][6]
- Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn when handling this compound. It should be handled in a well-ventilated area or a fume hood.
- Storage: Store in a cool, dry place away from incompatible materials. It is classified under Storage Class 11 (Combustible Solids).

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